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molecular formula O12Rh2S3 B078381 Rhodium(III) sulfate CAS No. 10489-46-0

Rhodium(III) sulfate

Cat. No. B078381
M. Wt: 494 g/mol
InChI Key: YWFDDXXMOPZFFM-UHFFFAOYSA-H
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Patent
US06241870B1

Procedure details

The technique for preparing this rhodium sulfate complex is described by the flow chart of FIG. 3. Rhodium is refluxed in sulfuric acid as shown to produce a rhodium sulfate concentrate. The rhodium sulfate is then neutralized with a mild base, in this case, ammonium hydroxide, by the two procedures shown in the figure. The first, Process A, is the conventional hydrolysis in which the acid and base are simply combined, with both reagents typically at room temperature. The neutralization reaction is exothermic, and the solution characteristically heats to a temperature substantially above room temperature. In the process of the invention, Process B, the neutralization reaction is controlled by cooling the rhodium sulfate to a temperature below room temperature, e.g., below 20° C., and maintaining the reagent mixture at a temperature below 25° C. during the reaction. This can be achieved by actively cooling the reaction vessel. In practice, it was found that using a jacketed reaction vessel, and flowing cool or cold water, e.g. water at 10° C., through the vessel jacket, the temperature of the reagent mixture can be controlled to a temperature below 25° C. Without active cooling during the reaction, as described above, the reagent mixture heats to a temperature above 25° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Rh:1].[S:2](=[O:6])(=[O:5])([OH:4])[OH:3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Rh+3:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Rh+3:1] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Rh]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The technique for preparing this rhodium sulfate complex

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Rh+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Rh+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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